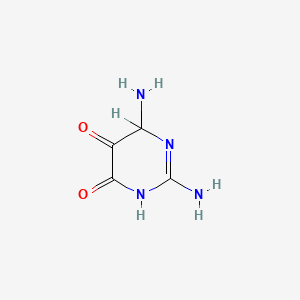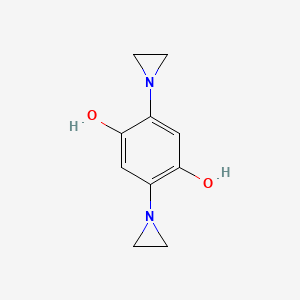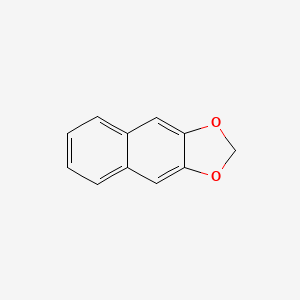
Cyclohexenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexenol is this compound belongs to the class of organic compounds known as enols. These are compounds containing the enol functional group, with the structure HO(R)C=CR'. Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol.
Applications De Recherche Scientifique
Hydrogenation Catalysts
Selective Hydrogenation of Phenols : Cyclohexenol derivatives are crucial in the selective hydrogenation of phenols to produce cyclohexanone, an important intermediate in the manufacture of polyamides, such as nylons. Various catalysts, including palladium-supported catalysts, have been developed for this process, achieving high conversion rates and selectivity under mild conditions (Wang et al., 2011).
Catalytic Asymmetric Dearomatization (CADA) : Cyclohexenol derivatives are used in the CADA reactions of phenol and aniline derivatives, offering a method to construct highly functionalized cyclohexadienones. This process is significant for controlling selectivity and overcoming the loss of aromaticity in asymmetric synthesis (Wu et al., 2016).
Hydrodeoxygenation of Lignin-Derived Phenols : In the production of cyclohexanols, an important feedstock for polymers and medicines, cyclohexenol derivatives are used as catalysts in the hydrodeoxygenation of lignin-derived phenols (Liu et al., 2017).
Synthetic Chemistry
Synthesis of Functionalized Cyclohexenols : Cyclohexenol derivatives are synthesized through various methods, including nickel-catalyzed couplings. These methods provide access to a wide range of building blocks for further chemical synthesis (Lozanov & Montgomery, 2002).
Redox Isomerization : Cyclohexenol derivatives are used in rhodium-catalyzed redox isomerization, a key process in organic synthesis for generating γ,γ-disubstituted cyclohexenones (Kress et al., 2016).
Propriétés
Numéro CAS |
25512-63-4 |
|---|---|
Nom du produit |
Cyclohexenol |
Formule moléculaire |
C6H10O |
Poids moléculaire |
98.14 g/mol |
Nom IUPAC |
cyclohexen-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h4,7H,1-3,5H2 |
Clé InChI |
QHDHNVFIKWGRJR-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)O |
SMILES canonique |
C1CCC(=CC1)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




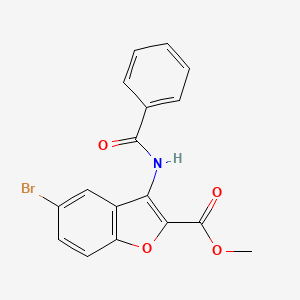

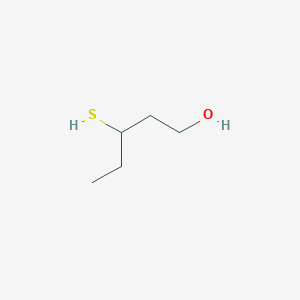

![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B1201762.png)

![5-Methylindolo[3,2-c]quinoline](/img/structure/B1201765.png)

